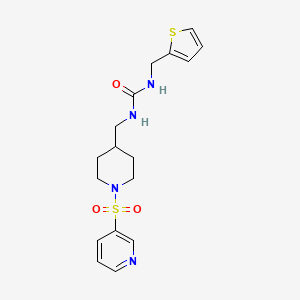
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7ClF3NO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a trifluoromethyl group
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound is a yellow to brown solid and should be stored at 2-8°c .
Result of Action
Compounds with similar structures have been known to exhibit various biological effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: The reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Esterification: The conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction systems, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation can yield quinones.
科学的研究の応用
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the pharmacokinetic properties of drug molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-chloro-5-(trifluoromethyl)benzoate
- Methyl 3-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a chloro group on the benzene ring, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)6(10)3-7(4)14/h2-3H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUQRPOVNOWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2894334.png)
![2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2894335.png)

![4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine](/img/structure/B2894338.png)

![(Z)-({6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(methoxy)amine](/img/structure/B2894343.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2894347.png)
![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2894348.png)
![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2894349.png)



